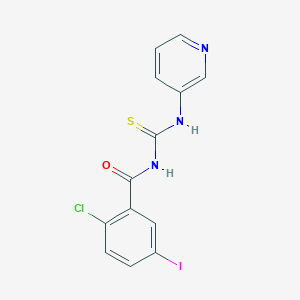![molecular formula C18H16ClN3OS2 B399026 N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide](/img/structure/B399026.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be achieved through a multi-step process. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)-2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the desired reaction .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other benzothiazole derivatives, which are valuable in organic synthesis and material science.
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits the alpha-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be compared with other benzothiazole derivatives such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also exhibits antidiabetic properties but differs in its specific molecular interactions and efficacy.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its anti-inflammatory and neuroprotective activities, this compound highlights the diverse biological activities of benzothiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16ClN3OS2 |
|---|---|
Molecular Weight |
389.9g/mol |
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-5-16(23)22-18(24)21-14-10-11(8-9-12(14)19)17-20-13-6-3-4-7-15(13)25-17/h3-4,6-10H,2,5H2,1H3,(H2,21,22,23,24) |
InChI Key |
GDLCKVBHCTWAOO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B398943.png)


![2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398951.png)
![5-bromo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B398953.png)
![5-bromo-2-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B398954.png)
![5-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B398955.png)
![5-bromo-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B398956.png)
![1,3-Dimethyl-5-[(2,4,6-tribromo-3-hydroxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B398961.png)
![Ethyl 2-({[(5-bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B398962.png)

![3-methoxy-N-[(4-methylphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B398964.png)
![N-[3-({[(3-methoxy-2-naphthoyl)amino]carbothioyl}amino)phenyl]propanamide](/img/structure/B398965.png)
![5-bromo-2-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B398966.png)
